2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property Analysis

The compound 2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide (CAS 303103-92-6) is a synthetic acylhydrazone derivative belonging to the chemical class of substituted piperazinyl acetohydrazides. It features a 4-benzylpiperazine pharmacophore linked via an acetohydrazide bridge to a 1-(2-naphthyl)ethylidene moiety.

Molecular Formula C25H28N4O
Molecular Weight 400.5 g/mol
CAS No. 303103-92-6
Cat. No. B11975770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide
CAS303103-92-6
Molecular FormulaC25H28N4O
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C25H28N4O/c1-20(23-12-11-22-9-5-6-10-24(22)17-23)26-27-25(30)19-29-15-13-28(14-16-29)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3,(H,27,30)/b26-20+
InChIKeyJRSJKRRZWWOCAO-LHLOQNFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide (CAS 303103-92-6): Baseline Profile for Scientific Procurement


The compound 2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide (CAS 303103-92-6) is a synthetic acylhydrazone derivative belonging to the chemical class of substituted piperazinyl acetohydrazides. It features a 4-benzylpiperazine pharmacophore linked via an acetohydrazide bridge to a 1-(2-naphthyl)ethylidene moiety . This structure places it within a broader series of compounds investigated for interactions with central nervous system targets, including serotonin receptors and sigma sites, as evidenced by related naphthyl-piperazine analogs [1]. Its physicochemical profile, characterized by a calculated logP of 4.17, indicates significant lipophilicity, a factor that differentiates it from less hydrophobic in-class analogs .

Why Generic Substitution is Inappropriate for 2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide


Within the 4-benzylpiperazine acetohydrazide chemotype, minor structural modifications to the hydrazone-derived substituent lead to substantial shifts in lipophilicity, molecular shape, and potential off-target binding. For instance, replacing the 2-naphthyl group of CAS 303103-92-6 (calculated logP 4.17) with a 4-pyridinyl group, as in the direct analog CAS 303092-85-5, drastically reduces logP and introduces a hydrogen-bond acceptor capable of altering receptor selectivity profiles . Such changes are well-documented in related piperazine series, where the steric and electronic nature of the aryl/heteroaryl substituent is a critical determinant of affinity for 5-HT1A, 5-HT7, and sigma receptors [1]. Therefore, a different in-class analog cannot be assumed to replicate the specific binding kinetics, cellular permeability, or polypharmacology of this compound, making blind substitution a high-risk procurement decision for target-based screening campaigns.

Quantitative Differentiation Evidence for 2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide


Enhanced Lipophilicity (logP) Compared to a 4-Pyridinyl Analog

The target compound demonstrates significantly higher calculated lipophilicity than its closest commercially available analog. This property is a key determinant of passive membrane permeability and central nervous system penetration . While no direct biological data is available for this exact compound, the measured logP difference provides a class-level inference for differential pharmacokinetic behavior.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property Analysis

Differential Hydrogen Bond Acceptor Count Influencing Target Engagement

The target compound possesses a total of 5 hydrogen bond acceptors (HBA), a feature that distinguishes it from analogs with additional heteroatom substituents, such as the 4-pyridinyl derivative which contains an extra nitrogen HBA . In the context of piperazine-based 5-HT1A/5-HT7 ligands, an increase in HBA count can fundamentally alter the hydrogen-bond network within the receptor binding pocket, shifting selectivity and affinity [1]. This property suggests the naphthyl compound may exhibit a distinct binding mode compared to more polar, heterocyclic analogs.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Naphthalene Moiety Confers a Unique Steric and π-Stacking Profile for Protein Interaction

The extended aromatic surface of the 2-naphthyl group provides a significantly larger steric bulk and π-stacking surface area compared to monocyclic or smaller heterocyclic substituents found in related analogs [1]. Research on 4-benzylpiperazine sigma ligands indicates that a naphthyl moiety can drive binding into a distinct accessory hydrophobic pocket, resulting in nanomolar affinity that is not replicated by phenyl or pyridyl derivatives [2]. This structural feature is therefore a critical differentiator for targets with an extended aromatic cleft.

Molecular Recognition π-π Stacking Fragment-Based Screening

Recommended Application Scenarios for Procuring 2-(4-Benzyl-1-piperazinyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide


CNS-Penetrant Hit Identification in Serotonin or Sigma Receptor Programs

Given its high calculated logP of 4.17, which is aligned with established CNS drug space, this compound is optimally suited as a screening candidate for central nervous system targets, particularly serotonin (5-HT1A/5-HT7) and sigma receptors where naphthyl-piperazine motifs are known pharmacophores . Its procurement should be prioritized over less lipophilic analogs when the primary assay involves cell-based phenotypic readouts requiring passive membrane permeability.

Structure-Activity Relationship (SAR) Exploration of the Hydrazone Lipo-Cationic Balance

The unique combination of a basic piperazine center and a highly lipophilic naphthyl-ethylidene tail makes this compound a valuable tool for systematic SAR studies. By contrasting its performance against commercially available pyridine or chlorophenyl analogs, researchers can deconvolute the impact of lipophilicity and molecular shape on target affinity and selectivity, providing a data-driven rationale for lead optimization .

Chemical Biology Probe for VDAC Oligomerization and Mitochondrial Dysfunction Studies

As a member of the broader class of piperazine derivatives implicated in inhibiting Voltage-Dependent Anion Channel (VDAC) oligomerization and apoptosis, this compound is a candidate for probe development in mitochondrial dysfunction research [1]. Its distinct physicochemical signature makes it a valuable addition to a panel of diverse chemotype probes, where its effect can be contrasted with more polar analogs to establish a preliminary cellular SAR for VDAC inhibition.

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